molecular formula C15H15N3O3S2 B10934339 N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10934339
M. Wt: 349.4 g/mol
InChI Key: MJJHONRGIUTRFV-UHFFFAOYSA-N
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Description

N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to a pyrazole ring, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the methoxybenzyl group. One common method involves the reaction of 3-methoxybenzylamine with 4-chloropyrazole in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-methoxybenzyl)-4-chloropyrazole, which is then reacted with thiophenesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its thiophenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H15N3O3S2/c1-21-14-5-2-4-12(8-14)10-18-11-13(9-16-18)17-23(19,20)15-6-3-7-22-15/h2-9,11,17H,10H2,1H3

InChI Key

MJJHONRGIUTRFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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